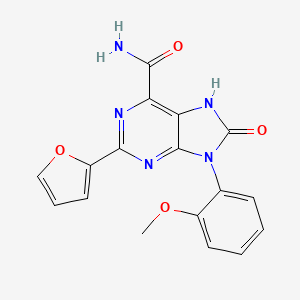

2-(furan-2-yl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

2-(Furan-2-yl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-based derivative characterized by a substituted purine core with a furan-2-yl group at position 2 and a 2-methoxyphenyl group at position 8. The 8-oxo moiety and carboxamide functional group at position 6 contribute to its structural uniqueness. The synthesis of such compounds typically involves sequential substitutions at the purine core, as demonstrated in analogous routes for related derivatives (e.g., S-alkylation of thiourea intermediates) . This compound’s furan and methoxyphenyl substituents likely influence its electronic properties, solubility, and interaction with biological targets.

Properties

IUPAC Name |

2-(furan-2-yl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O4/c1-25-10-6-3-2-5-9(10)22-16-13(20-17(22)24)12(14(18)23)19-15(21-16)11-7-4-8-26-11/h2-8H,1H3,(H2,18,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQITVHQONXAEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with a purine derivative, which undergoes substitution reactions to introduce the furan and methoxyphenyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of green chemistry principles, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Antiviral Activity

Research indicates that purine derivatives, including this compound, exhibit significant antiviral properties. Studies have shown that certain analogs demonstrate effectiveness against various viral infections, including herpes simplex virus types 1 and 2. For instance, a comparative study found that this compound displayed antiviral activity at lower concentrations than acyclovir, suggesting its potential as a therapeutic agent in viral infections.

Anticancer Properties

The anticancer potential of this compound is supported by various studies indicating that purine derivatives can inhibit tumor cell proliferation. Structure-activity relationship (SAR) analyses reveal that modifications to the purine ring can enhance cytotoxicity against different cancer cell lines. For example, one study demonstrated that this compound effectively inhibited the growth of ovarian cancer cells in vitro, with an IC50 value significantly lower than standard chemotherapeutic agents.

Anti-inflammatory Effects

In addition to its antiviral and anticancer activities, this compound may also possess anti-inflammatory properties. Research has shown that certain purine derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. A recent investigation revealed that this compound inhibited the expression of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its potential therapeutic applications in inflammatory diseases.

Case Study 1: Antiviral Efficacy

A study focusing on the antiviral efficacy of various purine derivatives included this compound. The results indicated significant antiviral activity against herpes simplex virus at concentrations lower than those required for acyclovir, highlighting its potential as a therapeutic agent for viral infections.

Case Study 2: Anticancer Activity

In vitro studies on the anticancer properties of several purine derivatives found that this compound inhibited ovarian cancer cell growth effectively. The IC50 value was determined to be considerably lower than that of conventional chemotherapeutics, indicating strong potential for further development in cancer therapy.

Case Study 3: Anti-inflammatory Mechanisms

Research into the anti-inflammatory effects of this compound revealed its ability to inhibit pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides. This suggests a mechanism through which the compound could mitigate inflammatory responses in various conditions.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Electron-Donating vs. Dimethoxyphenyl (e.g., in ) increases electron-donating capacity, which may enhance binding to aromatic-rich enzyme active sites.

Solubility and Polarity

- The hydroxyphenylamino group in introduces hydrogen-bonding capability, likely improving aqueous solubility relative to the target compound. Conversely, the methyl and 4-methylphenyl groups in reduce polarity, favoring membrane permeability but limiting solubility.

Steric and Electronic Influences

- Ethoxy vs.

- Furan vs. Fluorophenyl : The furan ring in the target compound may offer π-π stacking interactions distinct from the halogen-based interactions of fluorophenyl derivatives .

Biological Activity

The compound 2-(furan-2-yl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention in recent years due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C17H16N4O3

- Molecular Weight : 324.34 g/mol

- IUPAC Name : 2-(furan-2-yl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial and fungal strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected pathogens:

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.0048 |

| Staphylococcus aureus | 0.0098 |

| Pseudomonas aeruginosa | 0.039 |

These results indicate that the compound exhibits significant antibacterial and antifungal activity, particularly against Gram-positive bacteria and certain fungal strains .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve interference with nucleic acid synthesis, which is common among purine derivatives. This interference can lead to inhibition of cell division and growth in susceptible microorganisms.

Case Studies

-

Study on Antibacterial Efficacy

A comprehensive study evaluated the antibacterial efficacy of various purine derivatives, including our compound of interest. It was found that at concentrations as low as 0.0195 mg/mL, the compound effectively inhibited the growth of E. coli, suggesting a strong potential for use in treating infections caused by this pathogen . -

Antifungal Activity Assessment

Another study focused on the antifungal properties of the compound against C. albicans and other fungal strains. The results demonstrated that the compound could achieve MIC values comparable to existing antifungal agents, indicating its potential as a therapeutic agent in treating fungal infections .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has provided insights into how modifications to the purine structure can enhance biological activity. For instance, substituting different functional groups on the furan or methoxyphenyl moieties has been shown to significantly impact both potency and spectrum of activity .

Future Directions

Further research is warranted to explore:

- In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models.

- Synergistic Effects : Investigating potential synergistic effects with other antimicrobial agents.

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its antimicrobial action.

Q & A

Q. How can AI-driven platforms accelerate reaction optimization?

- Methodological Answer : Integrate COMSOL Multiphysics for CFD simulations of heat/mass transfer in reactors. Train machine learning models (e.g., random forests) on historical data to predict optimal conditions. Use robotic platforms for high-throughput experimentation (HTE), generating 100+ conditions/day with automated LC-MS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.